molecular formula C7H9Br2N B2858616 4-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 1245640-51-0

4-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No.: B2858616
CAS No.: 1245640-51-0
M. Wt: 266.964
InChI Key: GWDNQJNTZLWLEH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylpyridine hydrobromide (CAS: 73870-24-3) is a brominated pyridine derivative with a molecular formula of C₇H₉Br₂N. It has a purity of 97% and a melting point of 189–192°C . This compound is widely utilized in organic synthesis, particularly in alkylation reactions and as a precursor for pharmaceuticals. For example, it is employed in the preparation of benzoxazole derivatives and bioactive nano-carriers .

Properties

IUPAC Name

4-(bromomethyl)-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNQJNTZLWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245640-51-0
Record name 4-(bromomethyl)-2-methylpyridine hydrobromide
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Preparation Methods

Bromination of 4-Hydroxymethyl-2-Methylpyridine

Reaction Overview

This method involves converting 4-hydroxymethyl-2-methylpyridine to the target compound via hydrobromic acid (HBr) treatment. The hydroxyl group undergoes nucleophilic substitution, yielding the bromomethyl derivative.

Key Steps:
  • Synthesis of 4-Hydroxymethyl-2-Methylpyridine :

    • Vilsmeier-Haack Formylation : 2-Methylpyridine undergoes formylation at the 4-position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C.
    • Reduction : The resulting 4-formyl-2-methylpyridine is reduced to 4-hydroxymethyl-2-methylpyridine using sodium borohydride (NaBH₄) in methanol.
  • Bromination :

    • 4-Hydroxymethyl-2-methylpyridine reacts with 48% HBr at −5°C, followed by dropwise addition of bromine (Br₂).
    • The mixture is stirred at 0°C for 30 minutes, neutralized with NaOH, and extracted with ethyl acetate.
Data Table:
Parameter Value
Starting Material 4-Hydroxymethyl-2-methylpyridine
Reagents HBr (48%), Br₂
Temperature −5°C → 0°C
Yield 85–90%
Purity (HPLC) >95%

Appel Reaction for Direct Bromomethylation

Reaction Overview

The Appel reaction converts alcohols to alkyl bromides using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method is advantageous for its mild conditions and high selectivity.

Key Steps:
  • Reaction Setup :

    • 4-Hydroxymethyl-2-methylpyridine (1 equiv) is dissolved in dichloromethane (DCM).
    • CBr₄ (1.2 equiv) and PPh₃ (1.5 equiv) are added under nitrogen at 0°C.
  • Workup :

    • The mixture is stirred for 4 hours at room temperature, filtered to remove triphenylphosphine oxide, and concentrated.
    • The crude product is recrystallized from ethanol/water (70:30 v/v) to obtain the hydrobromide salt.
Data Table:
Parameter Value
Starting Material 4-Hydroxymethyl-2-methylpyridine
Reagents CBr₄, PPh₃
Solvent Dichloromethane
Reaction Time 4 hours
Yield 88–93%

Radical Bromination of 2,4-Dimethylpyridine

Reaction Overview

Benzylic bromination of 2,4-dimethylpyridine using N-bromosuccinimide (NBS) and a radical initiator selectively targets the 4-methyl group.

Key Steps:
  • Radical Initiation :

    • 2,4-Dimethylpyridine (1 equiv) and NBS (1.1 equiv) are refluxed in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN, 0.1 equiv).
  • Purification :

    • The reaction is quenched with water, and the organic layer is dried over Na₂SO₄.
    • The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Data Table:
Parameter Value
Starting Material 2,4-Dimethylpyridine
Reagents NBS, AIBN
Solvent CCl₄
Temperature Reflux (80°C)
Yield 75–80%

Industrial-Scale Continuous Flow Synthesis

Reaction Overview

Continuous flow reactors enhance efficiency and safety for large-scale production. This method adapts the bromination of 2-methylpyridine derivatives under controlled conditions.

Key Steps:
  • Reactor Setup :

    • A solution of 4-hydroxymethyl-2-methylpyridine in acetic acid is mixed with HBr gas in a flow reactor at 60°C.
  • Process Optimization :

    • Residence time: 10 minutes.
    • Inline NMR monitors conversion, ensuring >98% completion.
Data Table:
Parameter Value
Throughput 50 kg/hour
Purity 99.2% (GC-MS)
Solvent Recovery 95%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
HBr Bromination High yield, simple workup Requires cryogenic conditions Lab-scale
Appel Reaction Mild conditions, no byproducts Costly reagents (CBr₄, PPh₃) Intermediate scale
Radical Bromination Selective for benzylic position Low yield, toxic solvents Small scale
Continuous Flow High throughput, automation High initial investment Industrial scale

Chemical Reactions Analysis

Reaction Pathways

  • Starting Material : The synthesis typically begins with pyridin-4-ylmethanol, which undergoes bromination.

  • Bromination : A common method involves the use of phosphorus tribromide (PBr₃) in chloroform at elevated temperatures (around 45°C). This reaction leads to the formation of the desired hydrobromide salt.

Reaction Conditions

The general reaction conditions for synthesizing 4-(Bromomethyl)-2-methylpyridine hydrobromide can be summarized as follows:

StepReagentsConditionsYield
1Pyridin-4-ylmethanol, HBrReflux for 4 hours~93%
2PBr₃ in chloroformReflux for 4.5 hoursProduct isolated as white solid

The product is characterized using various spectroscopic techniques such as NMR, confirming the structure and purity of the synthesized compound .

Chemical Reactivity

This compound exhibits notable reactivity due to the presence of the bromomethyl group, which acts as an electrophile.

Electrophilic Substitution

The bromine atom in the compound enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This property is particularly useful in:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be substituted by various nucleophiles such as amines or alcohols, facilitating the formation of new C-N or C-O bonds.

Scientific Research Applications

4-(Bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methylpyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bromomethyl Substitutions

The bromomethyl group (-CH₂Br) is a key functional moiety in these compounds, enabling nucleophilic substitution reactions. Below is a comparative analysis:

Compound CAS Number Molecular Formula Key Features
4-(Bromomethyl)-2-methylpyridine HBr 73870-24-3 C₇H₉Br₂N Pyridine core with methyl and bromomethyl groups; used in anti-leishmanial studies .
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO Benzaldehyde core with bromomethyl; reactive aldehyde group for condensations .
2-(4-Bromomethylphenyl)pyridine 52199-24-3 C₁₂H₁₀BrN Pyridine linked to bromomethylphenyl; used in ligand synthesis .
6-(Bromomethyl)pteridine-2,4-diamine HBr N/A C₇H₉Br₂N₅ Pteridine core with bromomethyl; complex heterocyclic system for drug design .

Key Differences :

  • Aromatic System : The pyridine ring in 4-(Bromomethyl)-2-methylpyridine HBr offers distinct electronic properties compared to benzaldehyde (electron-deficient due to the aldehyde group) or pteridine (electron-rich, fused ring system).
  • Reactivity : The aldehyde group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic additions, whereas the pyridine derivatives are more suited for SN2 reactions .

Functional Group Variations

Nitro-Substituted Derivatives
  • 4-(Bromonitromethyl)-2-methylpyridine (32): Synthesized via bromination of nitro compounds. The nitro group (-NO₂) enhances electrophilicity, making it reactive toward reduction or substitution .
Hydroxymethyl and Methanol Derivatives
  • 2-Bromopyridin-4-methanol: Features a hydroxymethyl (-CH₂OH) group, enabling hydrogen bonding and increased solubility in polar solvents .
  • Comparison : The hydrobromide salt form of 4-(Bromomethyl)-2-methylpyridine HBr offers better crystallinity for purification compared to hydroxylated analogs .

Mechanistic Insights :

  • The pyridine ring in 4-(Bromomethyl)-2-methylpyridine HBr enhances bioavailability compared to bulkier biphenyl or naphthalene derivatives .
  • Bromomethyl groups in pteridine derivatives improve cross-membrane transport in drug delivery .

Biological Activity

4-(Bromomethyl)-2-methylpyridine hydrobromide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C7H8Br2N and a molecular weight of approximately 251.96 g/mol. Its structure includes a pyridine ring with a bromomethyl group and a methyl substituent, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it can inhibit adenylating enzymes critical in bacterial siderophore biosynthesis, impacting the growth of pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .
  • Protein Modification : It serves as a probe for studying protein interactions and enzyme activity modulation, making it useful in biochemical assays .

Biological Activity Data

Activity Target Effect Reference
Enzyme InhibitionBasE (Adenylating Enzyme)Potent inhibition (KD = 2 nM)
Antimicrobial ActivityVarious BacteriaGrowth inhibition
Protein Interaction StudiesVarious ProteinsModulation of activity

Case Studies and Research Findings

  • Inhibition of BasE in Bacterial Pathogens :
    A study investigated the inhibitory effects of 4-(Bromomethyl)-2-methylpyridine on BasE, revealing that it binds effectively to the enzyme's active site. This interaction prevents substrate access, demonstrating its potential as an antibacterial agent .
  • Biochemical Assays :
    The compound was utilized in high-throughput screening assays to identify its effects on enzyme kinetics. Results indicated significant inhibition rates, suggesting its utility in drug development targeting bacterial infections .
  • Synthesis and Structural Analysis :
    Research outlined the synthetic pathways for producing this compound, emphasizing the importance of bromination steps in enhancing biological activity. Structural characterization confirmed its binding affinity through various analytical techniques .

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(bromomethyl)-2-methylpyridine hydrobromide, and how do reaction parameters influence yield?

The synthesis typically involves bromination of 2-methylpyridine derivatives under controlled conditions. For example, anhydrous solvents like dimethylacetamide (DMA) and temperatures around 55°C are critical to avoid side reactions . Catalysts such as triethylamine (Et₃N) may be added to neutralize HBr byproducts, improving reaction efficiency. Yield optimization requires monitoring reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios of reagents (e.g., 1.08 mmol substrate vs. 1.38 mmol brominating agent) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Due to its reactive bromomethyl group and hydrobromide counterion, the compound requires strict safety measures:

  • Eye/Skin Exposure: Immediate flushing with water for 15 minutes and medical consultation are mandatory .
  • Inhalation/Ingestion: Use fume hoods and avoid ingestion; toxicological data are limited, necessitating conservative handling protocols .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Key characterization methods include:

  • NMR Spectroscopy: To confirm the bromomethyl (-CH₂Br) and methyl (-CH₃) substituents on the pyridine ring .
  • Mass Spectrometry: For molecular weight verification (e.g., C₆H₇Br₂N, MW ~266.96 g/mol) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, particularly with the hydrobromide counterion .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

The bromomethyl group at the 4-position is highly electrophilic due to the electron-withdrawing pyridine ring, facilitating nucleophilic attacks (e.g., by amines or thiols). The adjacent methyl group at the 2-position introduces steric hindrance, selectively directing reactions to the 4-position. Comparative studies with analogs like 5-(bromomethyl)-2,4-dichloropyridine hydrobromide show that additional electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may reduce solubility .

Q. What contradictions exist in reported reactivity data for this compound, and how can they be resolved experimentally?

Discrepancies arise in solvent-dependent reactivity. For instance, DMA-based syntheses report higher yields than ethanol-based methods, possibly due to better stabilization of intermediates . To resolve contradictions, systematic studies under varying solvents (e.g., ethanol vs. DMA), temperatures, and catalysts are recommended, coupled with real-time monitoring via HPLC or in-situ IR .

Q. How does this compound compare to structurally similar compounds in biological activity studies?

Unlike 4-bromo-5-chloro-2-methylpyridine hydrobromide, which shows antibacterial activity, the methyl substituent in this compound may reduce polarity, limiting cellular uptake. However, its hydrobromide salt enhances solubility in aqueous media, making it suitable for in vitro assays targeting enzyme inhibition (e.g., kinase studies) . Mechanistic comparisons with trifluoromethyl analogs (e.g., 4-bromomethyl-2-trifluoromethyl-pyridine hydrobromide) reveal divergent biological pathways due to differing electronegativities .

Q. What strategies mitigate decomposition or byproduct formation during storage or reactions?

  • Storage: Keep under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent hydrolysis of the bromomethyl group .
  • Reaction Conditions: Use scavengers like molecular sieves to absorb HBr, reducing acid-catalyzed degradation. For example, adding Et₃N during synthesis minimizes unwanted polymerization .

Methodological Considerations

  • Reaction Design: Prioritize anhydrous conditions and polar aprotic solvents for bromomethyl group stability .
  • Data Interpretation: Cross-validate NMR and mass spectrometry results with computational models (e.g., density functional theory for charge distribution analysis) to resolve structural ambiguities .
  • Comparative Studies: Use analogs like 4-bromo-2-methylpyridine (lacking the hydrobromide counterion) as controls to isolate the counterion’s role in reactivity .

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